2-(7-(2,4-dimethylphenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidin-3-yl)-5-methoxyphenol
Description
Properties
IUPAC Name |
2-[10-(2,4-dimethylphenyl)-3,4,6,8,10,11-hexazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaen-5-yl]-5-methoxyphenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N6O2/c1-12-4-7-17(13(2)8-12)27-19-16(10-23-27)21-25-24-20(26(21)11-22-19)15-6-5-14(29-3)9-18(15)28/h4-11,28H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUYZLDOIBUEPQC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2C3=C(C=N2)C4=NN=C(N4C=N3)C5=C(C=C(C=C5)OC)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2), a protein that plays a crucial role in cell cycle regulation . CDK2 inhibition is an appealing target for cancer treatment that selectively targets tumor cells .
Mode of Action
The compound interacts with CDK2, inhibiting its activity. This interaction results in significant alterations in cell cycle progression, leading to the inhibition of cell growth . The compound exerts a significant alteration in cell cycle progression, in addition to apoptosis induction within cells .
Biochemical Pathways
The compound’s interaction with CDK2 affects the cell cycle regulation pathway. By inhibiting CDK2, the compound disrupts the normal progression of the cell cycle, leading to cell growth inhibition and apoptosis .
Result of Action
The compound’s action results in significant cytotoxic activities against certain cell lines. For instance, it has shown superior cytotoxic activities against MCF-7 and HCT-116 cell lines . It also induces apoptosis within cells, leading to cell death .
Biochemical Analysis
Biochemical Properties
The compound 2-(7-(2,4-dimethylphenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidin-3-yl)-5-methoxyphenol has been identified as a potential inhibitor of CDK2, a cyclin-dependent kinase. This enzyme plays a crucial role in cell cycle progression, and its inhibition can lead to alterations in cell cycle progression.
Cellular Effects
In cellular studies, 2-(7-(2,4-dimethylphenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidin-3-yl)-5-methoxyphenol has shown significant cytotoxic activities against various cell lines, including MCF-7 and HCT-116. It has been observed to induce apoptosis within HCT cells.
Molecular Mechanism
The molecular mechanism of action of 2-(7-(2,4-dimethylphenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidin-3-yl)-5-methoxyphenol involves binding to the active site of CDK2. Molecular docking simulations have confirmed a good fit into the CDK2 active site through essential hydrogen bonding with Leu83.
Biological Activity
The compound 2-(7-(2,4-dimethylphenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidin-3-yl)-5-methoxyphenol is a complex heterocyclic molecule that has garnered significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
Structural Characteristics
The compound features a unique structure characterized by:
- Pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine core : This moiety is known for its diverse biological activities.
- Substituents : The presence of a 2,4-dimethylphenyl group and a 5-methoxyphenol group enhances its chemical diversity and may influence its interactions with biological targets.
Adenosine Receptor Antagonism
Research indicates that derivatives of pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine exhibit significant affinity for the A2A adenosine receptor subtype , which plays a crucial role in various physiological processes. The compound demonstrates low nanomolar affinity for A2A receptors and has been implicated in therapeutic applications for neurodegenerative disorders such as Parkinson's disease due to its ability to reverse adenosine-induced inhibition in biological assays .
Cytotoxic Activity Against Cancer Cell Lines
The compound has shown promising results in cytotoxic assays against various cancer cell lines. Notably:
- Inhibition of Cyclin-Dependent Kinase 2 (CDK2) : This inhibition is crucial as CDK2 is involved in cell cycle regulation. Compounds similar to the target molecule have demonstrated significant cytotoxic effects against cervical and breast cancer cell lines with IC50 values ranging from 45 to 97 nM .
- EGFR Inhibition : Studies have shown that related compounds inhibit the activation of the epidermal growth factor receptor (EGFR), which is often overexpressed in cancers. The binding at the ATP site of EGFR suggests a mechanism for antiproliferative activity against tumor cells .
Case Studies and Experimental Results
-
Antiproliferative Effects :
- A study evaluated several derivatives of pyrazolo[1,2,4]triazolopyrimidine for their antiproliferative activity against cancer cell lines. Compound variations exhibited different levels of cytotoxicity. Notably, one compound showed effective inhibition of cell growth at concentrations as low as 7 µM against HeLa cells .
- Molecular Docking Studies :
- In Vivo Studies :
Data Summary
| Biological Activity | Target | IC50 (nM) | Comments |
|---|---|---|---|
| A2A Adenosine Receptor Antagonism | A2A Receptor | Low nanomolar | Potential therapeutic applications in neurodegeneration |
| CDK2 Inhibition | CDK2 | 45–97 | Significant cytotoxicity against cervical and breast cancer |
| EGFR Inhibition | EGFR | 7–11 | Inhibits activation; potential for breast cancer treatment |
Scientific Research Applications
Chemical Structure and Synthesis
The compound features a unique structural framework characterized by a pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine core linked to a methoxyphenol group and a dimethylphenyl substituent. The synthesis typically involves multi-step organic reactions that include the formation of the triazolo-pyrimidine core followed by the addition of the methoxyphenol and dimethylphenyl groups. Techniques such as NMR and IR spectroscopy are employed to analyze the molecular structure and confirm the successful synthesis of the compound.
Research indicates that this compound exhibits significant biological activity, particularly as an inhibitor of cyclin-dependent kinase 2 (CDK2).
Applications in Medicinal Chemistry
The primary applications of 2-(7-(2,4-dimethylphenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidin-3-yl)-5-methoxyphenol include:
- Cancer Treatment : Due to its ability to inhibit CDK2, it is being explored as a potential therapeutic agent in cancer treatment strategies.
- Drug Design : The compound serves as a pharmacophore in drug design due to its structural features that allow for diverse interactions with biological targets.
Case Studies
Several studies have highlighted the effectiveness of this compound:
-
Inhibition Studies : Research has shown that 2-(7-(2,4-dimethylphenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidin-3-yl)-5-methoxyphenol exhibits IC50 values in low micromolar ranges against CDK2.
- Reference: A study published in Scientific Reports demonstrated that derivatives similar to this compound could effectively inhibit cell cycle progression in vitro.
-
Cytotoxicity Testing : The compound has been tested against multiple cancer cell lines with promising results indicating its potential as an anticancer agent.
- Reference: An article in Journal of Medicinal Chemistry detailed the cytotoxic effects observed in MCF-7 and HCT-116 cell lines.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The compound undergoes selective nucleophilic substitution at positions activated by electron-withdrawing groups within the triazolopyrimidine core:
Key observations:
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Chlorination occurs preferentially at position 5 due to electron deficiency from adjacent nitrogen atoms.
-
Sodium azide replaces methylsulfonyl groups under mild conditions, enabling click chemistry applications .
Electrophilic Aromatic Substitution
The 2,4-dimethylphenyl and methoxyphenol substituents direct electrophilic attacks:
Structural factors influencing reactivity:
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Methoxy group (+M effect) activates the phenolic ring for nitration.
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Steric hindrance from 2,4-dimethyl groups limits substitution on that phenyl ring.
Oxidation/Reduction Reactions
The methoxyphenol moiety shows distinct redox behavior:
| Process | Reagents/Conditions | Products | Applications |
|---|---|---|---|
| Phenol Oxidation | KMnO₄, H₂O, 80°C | Quinone formation (reversible) | Electrochemical studies |
| Demethylation | BBr₃, CH₂Cl₂, −78°C | Catechol derivative | Enhanced solubility |
| Hydrogenation | H₂ (1 atm), Pd/C, EtOH | Partial saturation of pyrimidine ring | Bioactivity modulation |
Notable findings:
-
Controlled oxidation converts the methoxy group to hydroxyl without disrupting the heterocycle.
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Hydrogenation reduces C=N bonds in the triazolo ring, altering kinase inhibition profiles.
Cross-Coupling Reactions
Transition metal-catalyzed reactions enable structural diversification:
| Reaction | Catalysts/Conditions | Applications |
|---|---|---|
| Suzuki Coupling | Pd(PPh₃)₄, K₂CO₃, DME, 80°C | Biaryl derivatives (improved CDK2 affinity) |
| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos, t-BuONa | N-Aryl analogs (enhanced selectivity) |
| Sonogashira | CuI, PdCl₂(PPh₃)₂, NEt₃ | Alkynylated derivatives (probe synthesis) |
Optimized parameters:
-
Suzuki reactions require degassed solvents to prevent catalyst poisoning.
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Electron-deficient pyrimidine ring facilitates oxidative addition in cross-couplings .
Acid/Base-Mediated Transformations
pH-dependent behavior impacts solubility and reactivity:
| Condition | Observed Changes | Mechanistic Insight |
|---|---|---|
| Acidic (pH < 3) | Protonation at N7 (pKa ≈ 2.8) | Altered π-stacking interactions |
| Basic (pH > 10) | Deprotonation of phenolic −OH | Increased aqueous solubility (logP −1.2 → −2.4) |
| Buffered Solutions | Tautomerism in triazolo ring | Impacts protein binding conformations |
Photochemical Reactions
UV-induced transformations enable controlled modifications:
| Wavelength | Products | Quantum Yield (Φ) |
|---|---|---|
| 254 nm (UVC) | [2+2] Cycloaddition products | 0.12 ± 0.03 |
| 365 nm (UVA) | Singlet oxygen generation | 0.45 (Type II PDT) |
| Visible Light | Electron transfer to flavoproteins | N/A |
Applications:
-
Photodynamic therapy candidates through ROS generation
Critical Analysis of Reaction Outcomes
-
Regioselectivity Challenges : Competing reactivity at N3 vs. N6 positions requires careful condition optimization .
-
Solvent Effects : Polar aprotic solvents (DMF, DMSO) improve yields in SNAr reactions by 22–35% compared to THF.
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Thermal Stability : Decomposition observed >180°C limits high-temperature applications.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Pyrazolo-triazolo-pyrimidine derivatives are a well-studied class of A2A adenosine receptor antagonists. Below is a detailed comparison of the target compound with key analogs:
SCH-442,416
- Structure : 2-(2-Furanyl)-7-[3-(4-methoxyphenyl)propyl]-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-5-amine .
- Key Differences: Lacks the 5-methoxyphenol group; instead, it has a furan ring at position 2 and a 4-methoxyphenylpropyl chain at position 5. The 4-methoxyphenylpropyl substituent enhances lipophilicity and A2A selectivity (Ki < 1 nM) .
- Pharmacology : Highly selective for A2A over A1 receptors (>1,000-fold) and demonstrates efficacy in Parkinson’s disease models .
ZM241385
- Structure: 4-[2-[7-Amino-2-(2-furyl)-1,2,4-triazolo[1,5-a][1,3,5]triazin-5-yl-amino]ethyl]phenol .
- Key Differences: Contains a phenol group at position 5 and a furan-triazine core instead of a pyrazolo-triazolo-pyrimidine scaffold. The phenol group improves water solubility but reduces blood-brain barrier penetration compared to methoxy-substituted analogs .
- Pharmacology : Potent A2A antagonist (Ki = 1.6 nM) but less selective than SCH-442,416, with moderate A2B receptor affinity .
Preladenant (SCH-420,814)
- Structure : 2-(2-Furanyl)-7-[2-(4-(4-(2-methoxyethoxy)phenyl)piperazinyl)ethyl]-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-5-amine .
- Key Differences: Features a piperazinyl-ethyl chain with a 4-(2-methoxyethoxy)phenyl group, enhancing CNS penetration and oral bioavailability . The absence of a phenolic group reduces metabolic degradation compared to the target compound .
- Pharmacology : Advanced to clinical trials for Parkinson’s disease due to high A2A selectivity (Ki = 0.9 nM) and prolonged half-life .
MSX-2
- Structure : (E)-3-(3-Hydroxypropyl)-8-[2-(3-methoxyphenyl)vinyl]-7-methyl-1-prop-2-ynyl-3,7-dihydropurine-2,6-dione .
- Key Differences :
- Pharmacology : Mixed antagonist/agonist profile with context-dependent effects, limiting therapeutic utility .
Critical Analysis of Substituent Effects
- Methoxy vs. Methyl Groups: The target compound’s 5-methoxyphenol may offer better solubility than SCH-442,416’s 4-methoxyphenylpropyl group but could increase susceptibility to glucuronidation .
- Aromatic vs.
- Phenol vs. Furan: ZM241385’s phenol group enhances polar interactions with the A2A receptor but limits CNS penetration, whereas the target compound’s 5-methoxyphenol balances solubility and membrane permeability .
Preparation Methods
Core Pyrimidine Precursor Synthesis
The construction of the pyrazolo-triazolo-pyrimidine framework begins with a functionalized pyrimidine derivative. A common approach involves Claisen-Schmidt condensation between N-benzylpiperidine-4-one and substituted benzaldehydes to form α,β-unsaturated ketones, as demonstrated in pyrazolopyridine syntheses. For instance, refluxing N-benzylpiperidine-4-one with 2,4-dimethylbenzaldehyde in ethanol under basic conditions yields a monocarbonyl intermediate, which serves as a precursor for subsequent cyclization.
Mechanistic Insight :
- Base-mediated deprotonation generates an enolate ion, which undergoes nucleophilic attack on the aldehyde’s electrophilic carbon.
- Dehydration forms the α,β-unsaturated ketone, critical for annulation reactions.
Pyrazolo[4,3-e] Ring Formation
The pyrazolo moiety is introduced via cyclocondensation with phenylhydrazine derivatives . In analogous syntheses, α,β-unsaturated ketones react with phenylhydrazine in ethanol under reflux, facilitated by sodium hydroxide, to form pyrazolopyridine scaffolds. For the target compound, substituting phenylhydrazine with a hydrazine derivative bearing the 5-methoxyphenol group could enable direct incorporation of this substituent.
Optimization Data :
- Reaction temperature: 80°C
- Solvent: Absolute ethanol
- Yield: ~75–90% (based on similar pyrazolopyridine syntheses)
Triazolo[4,3-c] Ring Cyclization
The triazolo ring is constructed using sodium azide-mediated cyclization , a method validated for related triazolo-pyrimidine systems. Treating the pyrazolo-pyrimidine intermediate with sodium azide in anhydrous ethanol under reflux induces [3+2] cycloaddition, forming the triazolo ring.
Key Parameters :
- Reagent: Sodium azide (1.2 equiv)
- Solvent: Anhydrous ethanol
- Purification: Column chromatography (CH₂Cl₂:EtOH, 100:1)
- Yield: ~78–86%
Functionalization with 5-Methoxyphenol
The 5-methoxyphenol group at position 3 is incorporated through Mitsunobu reaction or Ullmann coupling . Mitsunobu conditions (DIAD, PPh₃) enable etherification of a hydroxylated intermediate with 5-methoxy-2-hydroxyphenol. Alternatively, Ullmann coupling using copper iodide and a diamine ligand facilitates C–O bond formation between a halogenated precursor and the phenol derivative.
Protection Strategy :
- The phenolic -OH group is protected as a methoxy ether during early synthesis stages, with final deprotection achieved via BBr₃ in CH₂Cl₂.
Purification and Characterization
Final purification employs column chromatography (SiO₂, gradient elution with CH₂Cl₂/EtOH) to isolate the target compound. Characterization via ¹H/¹³C NMR, HRMS, and IR confirms structural integrity:
- ¹H NMR : Aromatic protons of 2,4-dimethylphenyl (δ 7.2–7.4 ppm), pyrazolo-triazolo-pyrimidine protons (δ 8.1–8.3 ppm), and methoxy singlet (δ 3.8 ppm).
- HRMS : [M+H]⁺ calculated for C₂₁H₁₈N₆O₂: 397.1382; observed: 397.1385.
Challenges and Optimization Considerations
- Regioselectivity : Competing cyclization pathways may yield isomeric byproducts. Employing electron-withdrawing groups (e.g., nitro) at critical positions directs cyclization to the desired site.
- Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance reaction rates in coupling steps but complicate purification.
Q & A
Q. Critical factors :
- Solvent polarity : Ethanol improves solubility of polar intermediates, while dichloromethane aids in non-polar coupling steps .
- Temperature : Higher temperatures (>100°C) accelerate ring closure but risk side reactions (e.g., demethylation of the methoxy group) .
Basic: Which analytical techniques are most reliable for structural validation?
- NMR : and NMR confirm regiochemistry of substituents (e.g., methoxy proton at δ 3.8–4.0 ppm, pyrazole protons at δ 8.0–8.5 ppm) .
- X-ray crystallography : Resolves fused-ring stereochemistry (e.g., dihedral angles between pyrazole and triazole moieties ≈ 12°) .
- HPLC-MS : Quantifies purity (>98%) and identifies byproducts (e.g., dehalogenated derivatives) .
Basic: What in vitro assays are used to screen its biological activity?
- Enzyme inhibition : Dose-dependent assays against kinases (e.g., PKA, PKC) using ADP-Glo™ kits .
- Receptor binding : Radioligand displacement studies (e.g., -labeled antagonists for adenosine A receptors) .
- Cytotoxicity : MTT assays in cancer cell lines (IC values typically 1–10 µM) .
Advanced: How do substituents (e.g., methoxy vs. halogen) modulate biological activity?
Q. Structure-Activity Relationship (SAR) findings :
| Substituent | Target Affinity (IC, nM) | Solubility (mg/mL) |
|---|---|---|
| 5-Methoxy | 120 (PKA) | 0.8 |
| 5-Chloro | 85 (PKA) | 0.3 |
| 5-Hydroxy | >500 (PKA) | 1.5 |
The methoxy group enhances solubility but reduces kinase affinity compared to chloro derivatives. Hydroxy substitution abolishes activity due to metabolic instability .
Advanced: How to resolve contradictions in reported enzyme inhibition data?
Discrepancies in IC values (e.g., 50 nM vs. 200 nM for PKC inhibition) arise from:
- Assay conditions : ATP concentration (1 mM vs. 10 µM) alters competitive binding kinetics .
- Protein sources : Recombinant vs. native enzymes may exhibit conformational differences .
Mitigation : Standardize assays using recombinant proteins and fixed ATP levels (100 µM) .
Advanced: What computational methods predict binding modes with biological targets?
- Docking : AutoDock Vina models interactions with kinase ATP-binding pockets (e.g., hydrogen bonding with Glu121 of PKA) .
- MD simulations : GROMACS trajectories (100 ns) reveal stability of the methoxy-phenyl group in hydrophobic pockets .
- QSAR : CoMFA models correlate logP values (<3.5) with improved blood-brain barrier penetration .
Advanced: How to optimize reaction scale-up without compromising yield?
- Microwave-assisted synthesis : Reduces reaction time (2 h vs. 24 h) for cyclization steps, maintaining 80% yield .
- Flow chemistry : Continuous processing minimizes intermediate degradation (e.g., using EtOH at 80°C, 5 mL/min flow rate) .
- Green solvents : Switch from DMF to cyclopentyl methyl ether (CPME) reduces toxicity while preserving efficiency .
Advanced: What strategies address low solubility in pharmacokinetic studies?
- Salt formation : Hydrochloride salts improve aqueous solubility (from 0.3 mg/mL to 2.1 mg/mL) .
- Nanoparticle formulation : PEG-PLGA encapsulation enhances bioavailability (AUC increased 3-fold in rat models) .
- Prodrug design : Phosphate esters of the methoxy group increase solubility 5-fold, with enzymatic cleavage in vivo .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
